molecular formula C19H22N6O3S B2825536 N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-98-9

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2825536
CAS RN: 921469-98-9
M. Wt: 414.48
InChI Key: CMXJZMXHYNYGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Compounds containing the imidazole ring, similar to the one , have been synthesized and evaluated for their anticonvulsant activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been tested against seizures induced by maximal electroshock, with some derivatives showing promising activity (Aktürk et al., 2002).

Antitumor Activity

Several studies have focused on the synthesis and evaluation of compounds with the imidazole moiety for antitumor activity. Novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, for example, have shown excellent anticancer activity against various cell lines, highlighting the potential of imidazole-containing compounds in cancer research (Chena et al., 2022).

Cytotoxic Activity

Research into novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has revealed compounds with significant cytotoxicity against human cancer cell lines. Such findings underscore the importance of thiazole and imidazole rings in the development of new anticancer agents (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Acetamido pyrrolyl azoles, including structures with imidazole and thiazole rings, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, showing potential in the treatment of bacterial infections and inflammation (Sowmya et al., 2017).

Antioxidant and/or Anti-inflammatory Compounds

Compounds featuring thiazole and imidazole scaffolds have been synthesized and assessed for their antioxidant and anti-inflammatory properties, with some derivatives displaying significant activity. These studies provide insights into the therapeutic potential of such compounds in oxidative stress and inflammatory conditions (Koppireddi et al., 2013).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-28-16-6-3-2-5-15(16)23-18(27)24-19-22-14(12-29-19)11-17(26)21-7-4-9-25-10-8-20-13-25/h2-3,5-6,8,10,12-13H,4,7,9,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXJZMXHYNYGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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